Dual TRPV1/TNF-α Inhibition Profile vs. Single-Target TRPV1 Antagonists
LASSBio-1135 uniquely combines potent TRPV1 antagonism with direct TNF-α production inhibition. In TRPV1-expressing Xenopus oocytes, LASSBio-1135 blocked capsaicin-elicited currents with an IC₅₀ of 580 nM, acting as a non-competitive antagonist [1]. In LPS-stimulated murine peritoneal macrophages, it inhibited TNF-α release with an IC₅₀ of 546 nM by reducing p38 MAPK phosphorylation [2]. In contrast, selective TRPV1 antagonists like capsazepine, SB-366791, and AMG-517 lack this ancillary TNF-α inhibitory activity [3].
| Evidence Dimension | TRPV1 antagonism (IC₅₀) and TNF-α inhibition (IC₅₀) |
|---|---|
| Target Compound Data | TRPV1 IC₅₀ = 580 nM; TNF-α IC₅₀ = 546 nM (non-competitive) |
| Comparator Or Baseline | Capsazepine (TRPV1 IC₅₀ ~ 100-300 nM; no TNF-α inhibition reported), AMG-517 (TRPV1 IC₅₀ = 0.76 nM; no TNF-α inhibition), SB-366791 (TRPV1 IC₅₀ = 5.7 nM; no TNF-α inhibition) |
| Quantified Difference | LASSBio-1135 provides dual TRPV1/TNF-α inhibition; comparator TRPV1 antagonists are single-target agents. |
| Conditions | TRPV1: Xenopus oocytes expressing TRPV1, capsaicin stimulation; TNF-α: LPS-stimulated murine peritoneal macrophages, 24h incubation. |
Why This Matters
The dual mechanism addresses both nociceptive and inflammatory pathways simultaneously, offering a broader therapeutic window for pain research compared to single-target TRPV1 antagonists.
- [1] Lima CK, et al. PLoS One. 2014;9(6):e99510. Figure 1: IC50 for capsaicin-evoked currents = 580 nM. View Source
- [2] Lima CK, et al. PLoS One. 2014;9(6):e99510. Figure 2: IC50 for TNF-α release = 546 nM. View Source
- [3] Alomone Labs Product Page: LASSBio-1135 (L-190). View Source
